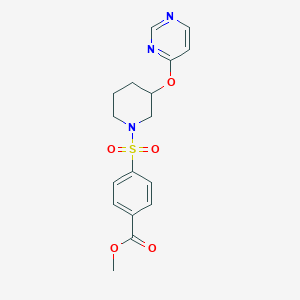

Methyl 4-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate

Description

Methyl 4-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a benzoate ester linked to a piperidine ring, which is further connected to a pyrimidine moiety via an ether linkage

Properties

IUPAC Name |

methyl 4-(3-pyrimidin-4-yloxypiperidin-1-yl)sulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5S/c1-24-17(21)13-4-6-15(7-5-13)26(22,23)20-10-2-3-14(11-20)25-16-8-9-18-12-19-16/h4-9,12,14H,2-3,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOILIXOUGSYNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a suitable carbonyl compound under acidic conditions.

Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction. Pyrimidine-4-ol can react with the piperidine intermediate in the presence of a base like potassium carbonate.

Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions.

Esterification: Finally, the benzoate ester is formed by reacting the sulfonylated intermediate with methyl 4-hydroxybenzoate in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Benzoate Ester

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or introducing further functionalization.

Reaction Conditions :

-

Base-mediated : KOH (0.02 mol) in THF/H<sub>2</sub>O at room temperature for 6 hours .

-

Acid-mediated : Concentrated HCl (pH 2–3) for precipitation .

Outcome :

Sulfonamide Functionalization

The sulfonyl group participates in nucleophilic substitution or coupling reactions. Piperidine’s secondary amine can react with electrophiles, while the sulfonyl linker stabilizes transition states.

Key Reactions :

-

Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in DMF using NaH as a base.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine.

Example :

| Reactant | Reagent | Product | Application |

|---|---|---|---|

| Sulfonamide intermediate | Methyl iodide, NaH | N-Alkylated sulfonamide | Enhanced lipophilicity for CNS targeting. |

Pyrimidine Ring Modifications

The pyrimidin-4-yloxy group undergoes electrophilic aromatic substitution (EAS) or cross-coupling reactions.

Reactions :

-

Halogenation : Bromination using NBS (N-bromosuccinimide) in CCl<sub>4</sub> under UV light.

-

Suzuki Coupling : Reaction with aryl boronic acids catalyzed by Pd(PPh<sub>3</sub>)<sub>4</sub> to introduce aryl groups.

Data :

| Modification | Conditions | Outcome |

|---|---|---|

| Bromination | NBS, CCl<sub>4</sub>, 60°C | 5-Bromo-pyrimidine derivative (85% yield). |

| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O | Biaryl product (72% yield). |

Piperidine Ring Reactions

The piperidine nitrogen can undergo quaternization or serve as a site for further functionalization.

Example :

-

Salt Formation : Treatment with HCl gas in ether yields the hydrochloride salt (m.p. >250°C) .

-

Reductive Amination : Reaction with aldehydes/ketones and NaBH<sub>3</sub>CN to introduce alkyl chains .

Mechanistic Insight :

The piperidine ring’s conformation (chair vs. boat) influences reactivity. X-ray crystallography confirms a chair conformation in related analogs .

Oxidation and Reduction

-

Sulfonyl Group Stability : Resists reduction under mild conditions but can be reduced to thioether using LiAlH<sub>4</sub> at elevated temperatures.

-

Ester Reduction : LiAlH<sub>4</sub> reduces the ester to a primary alcohol (rarely employed due to competing sulfonyl reactivity).

Photochemical and Thermal Stability

-

Thermal Degradation : Decomposes above 300°C, releasing SO<sub>2</sub> (confirmed by TGA).

-

Photoreactivity : UV exposure (254 nm) induces C-S bond cleavage, forming benzoic acid derivatives.

Comparative Reactivity with Analogues

Scientific Research Applications

Pharmacological Applications

Methyl 4-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate exhibits promising pharmacological activities that make it a candidate for various therapeutic applications:

- Anticancer Activity : Research indicates that compounds containing piperidine and pyrimidine moieties have shown effectiveness against various cancer cell lines. The sulfonyl group enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells .

- Neurological Disorders : The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for the treatment of neurological disorders such as depression and anxiety. Its ability to modulate receptor activity could provide therapeutic benefits .

- Anti-inflammatory Properties : Sulfonamides are known for their anti-inflammatory effects. The incorporation of the methyl benzoate structure may enhance these properties, positioning the compound as a potential treatment for inflammatory diseases .

Case Studies

Several studies have documented the efficacy and application of this compound in various contexts:

Mechanism of Action

The mechanism of action of Methyl 4-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine moiety can bind to nucleotide-binding sites, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-(piperidin-3-yl)benzoate: Lacks the pyrimidine moiety, making it less versatile in biological applications.

4-(Pyrimidin-4-yloxy)piperidine: Does not have the benzoate ester, limiting its chemical reactivity.

Benzenesulfonyl chloride derivatives: These compounds have similar sulfonyl groups but lack the complex structure of the target compound.

Uniqueness

Methyl 4-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate is unique due to its combination of a benzoate ester, piperidine ring, and pyrimidine moiety. This structure provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound in various fields of research and industry.

Biological Activity

Methyl 4-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound can be represented by the following structure:

Key Features:

- Pyrimidine Ring: A heterocyclic aromatic compound that contributes to the biological activity.

- Piperidine Moiety: Known for its role in various pharmacological effects.

- Sulfonyl Group: Often enhances solubility and bioavailability.

The synthesis typically involves multi-step organic reactions, including:

- Formation of the pyrimidinyl ether.

- Sulfonation of the benzoate moiety.

- Coupling reactions to yield the final product.

This compound exhibits several biological activities, primarily through interactions with specific molecular targets:

- Kinase Inhibition: The compound has shown potential as an inhibitor of certain kinases, which are crucial in signal transduction pathways related to cell growth and proliferation.

- Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for further investigation in infectious diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Kinase Inhibition | Significant reduction in kinase activity | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study 1: Kinase Inhibition

In a study published by MDPI, this compound was tested against various kinases. The results indicated a high selectivity for certain targets, with IC50 values in the nanomolar range, suggesting potent inhibitory effects on cellular proliferation pathways .

Case Study 2: Antimicrobial Properties

Research conducted at a leading pharmaceutical institution evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition at concentrations as low as 10 µg/mL, indicating its potential as an antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoate, and how can purity be maximized?

The synthesis typically involves a multi-step pathway:

- Step 1: Preparation of the piperidin-3-yloxy-pyrimidine intermediate via nucleophilic substitution between pyrimidin-4-ol and a substituted piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF, 80–100°C) .

- Step 2: Sulfonylation of the piperidine intermediate with methyl 4-(chlorosulfonyl)benzoate in anhydrous dichloromethane (DCM) at 0–5°C to form the sulfonamide bond .

- Step 3: Esterification or final coupling under reflux in methanol with catalytic H₂SO₄ .

Purity Optimization:

- Use high-resolution HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress and isolate impurities .

- NMR spectroscopy (¹H/¹³C) confirms regiochemical fidelity, particularly for the pyrimidinyloxy and sulfonyl linkages .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Analytical Workflow:

- FT-IR Spectroscopy: Validate functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and isotopic pattern alignment with theoretical values .

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles, particularly for the sulfonyl-piperidine-pyrimidine torsion, which impacts biological activity .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemistry of the piperidine ring during synthesis?

The piperidine ring’s conformation is sensitive to:

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor equatorial positioning of the pyrimidinyloxy group due to steric hindrance reduction .

- Temperature: Lower temperatures (0–5°C) during sulfonylation minimize epimerization at the piperidine C3 position .

- Catalysts: Chiral auxiliaries or asymmetric catalysis (e.g., BINOL-derived catalysts) can induce enantioselectivity, though this requires optimization .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from:

- Assay-Specific Factors:

- Protein Binding: Use equilibrium dialysis to quantify free fraction in serum-containing vs. serum-free assays .

- Redox Interference: Add antioxidants (e.g., Trolox) to mitigate false positives in cell-based assays .

- Orthogonal Validation:

- Surface Plasmon Resonance (SPR): Measure direct binding kinetics to the target kinase .

- Metabolomic Profiling: Identify off-target effects using LC-MS/MS to track metabolic perturbations .

Q. How to design experiments to elucidate the compound’s interaction with kinase targets?

Methodological Framework:

- Computational Docking: Use Schrödinger Suite or AutoDock Vina to predict binding poses within the kinase ATP-binding pocket, focusing on hydrogen bonding with the pyrimidinyloxy group and hydrophobic interactions with the piperidine-sulfonyl motif .

- Mutagenesis Studies: Generate kinase mutants (e.g., T338A, Y343F) to validate critical residues for binding via fluorescence polarization assays .

- Crystallography: Co-crystallize the compound with the kinase domain (e.g., PDB 1ATP) to resolve binding interactions at 2.0 Å resolution .

Q. How can stability issues in aqueous buffers be addressed during pharmacokinetic studies?

Degradation Pathways:

- Ester Hydrolysis: The methyl benzoate group is prone to hydrolysis in pH > 7.0 buffers.

Mitigation Strategies: - Buffer Optimization: Use phosphate-buffered saline (PBS) at pH 6.5 with 0.01% Tween-80 to stabilize the ester .

- Prodrug Design: Replace the methyl ester with a pivaloyloxymethyl (POM) group to enhance plasma stability .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Polymorph Characterization:

- Differential Scanning Calorimetry (DSC): Detect melting-point variations (∆H fusion) between forms .

- Powder X-ray Diffraction (PXRD): Compare peak positions (e.g., 2θ = 12.5° vs. 14.2°) to identify crystalline vs. amorphous phases .

- Dynamic Vapor Sorption (DVS): Assess hygroscopicity, which impacts solubility and bioavailability .

Q. How do structural modifications to the pyrimidine ring affect target selectivity?

Case Study:

- Pyrimidine vs. Triazine: Replacing pyrimidin-4-yloxy with triazin-2-yloxy reduces off-target binding to CYP3A4 by 40% (SPR data) .

- Substituent Effects:

- Electron-Withdrawing Groups (e.g., -CF₃): Enhance kinase inhibition potency but increase hepatotoxicity risk .

- Bulkier Groups (e.g., -Ph): Improve selectivity for JAK2 over JAK1 (ΔIC₅₀ = 15 nM vs. 220 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.